molecular formula C18H32Cl2MnN5 B610735 Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride CAS No. 179464-49-4

Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride

Cat. No.: B610735
CAS No.: 179464-49-4
M. Wt: 444.32
InChI Key: ILFXGWUGGFNPJQ-UHFFFAOYSA-L
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Description

Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride is a complex inorganic compound with the molecular formula C18H32Cl2MnN5. This compound features a manganese ion coordinated with a unique pentazatricyclic ligand and two chloride ions. It is of interest in various fields due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride typically involves the following steps:

    Ligand Synthesis: The pentazatricyclic ligand is synthesized through a multi-step organic synthesis process

    Complex Formation: The synthesized ligand is then reacted with manganese(II) chloride in a suitable solvent, such as ethanol or water, under controlled temperature and pH conditions to form the desired complex.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The manganese center in the compound can undergo oxidation reactions, typically forming higher oxidation states of manganese.

    Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.

    Substitution: The chloride ions can be substituted with other anions or ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines in solvents like acetonitrile or dichloromethane.

Major Products

    Oxidation: Higher oxidation state manganese complexes.

    Reduction: Reduced manganese complexes with lower oxidation states.

    Substitution: New complexes with different anions or ligands replacing the chloride ions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.

Biology

In biological research, the compound is studied for its potential as a metallopharmaceutical. The manganese center can interact with biological molecules, potentially leading to applications in imaging or as therapeutic agents.

Medicine

The compound’s ability to interact with biological systems makes it a candidate for drug development, particularly in targeting specific enzymes or pathways in diseases.

Industry

In industrial applications, the compound can be used in materials science for the development of new materials with specific magnetic or electronic properties.

Mechanism of Action

The mechanism by which Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride exerts its effects involves the coordination of the manganese ion with the pentazatricyclic ligand. This coordination alters the electronic properties of the manganese ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Manganese(II) chloride: A simpler manganese compound without the complex ligand structure.

    Manganese(III) acetate: Another manganese compound used in oxidation reactions.

    Manganese(II) sulfate: Commonly used in agriculture and industry.

Uniqueness

Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride is unique due to its pentazatricyclic ligand, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions in catalytic and biological applications that simpler manganese compounds cannot achieve.

This detailed overview provides a comprehensive understanding of Manganese(2+);2,5,12,15,18-pentazatricyclo[174006,11]tricosane;dichloride, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5.2ClH.Mn/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17;;;/h15-23H,1-14H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPIQMQRICEKPU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCNCCNC3CCCCC3NCCN2.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Cl2MnN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939227
Record name Manganese(2+) chloride--docosahydro-1H-dibenzo[b,h][1,4,7,10,13]pentaazacyclopentadecine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179464-49-4
Record name Manganese(2+) chloride--docosahydro-1H-dibenzo[b,h][1,4,7,10,13]pentaazacyclopentadecine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Reactant of Route 2
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Reactant of Route 3
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Reactant of Route 4
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Reactant of Route 5
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Reactant of Route 6
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride

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